3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a benzene ring substituted with chloro, methyl, and sulfonamide groups, along with an ethyl linkage to a thienopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Initial steps include the preparation of the thienopyrimidine ring, followed by its functionalization to introduce the 2-methyl-4-oxo group. Subsequent steps incorporate the ethyl linker and the benzenesulfonamide moiety. These reactions often require specific conditions such as controlled temperatures, use of catalysts, and protection/deprotection strategies to yield high-purity products.
Industrial Production Methods
Industrial synthesis scales up laboratory methods, optimizing conditions for mass production. Key steps include efficient catalysis for the formation of the thienopyrimidine core and strategic use of reagents to minimize side reactions. Industrial methods also focus on sustainability, reducing waste, and improving yields.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : Modifying the oxidative state of sulfur in the sulfonamide group.
Reduction: : Potential reduction of the thienopyrimidine ring or the sulfonamide nitrogen.
Substitution: : Halogen substitution on the benzene ring or nucleophilic attack on the sulfonamide moiety.
Common Reagents and Conditions
Reactions typically involve:
Oxidation: : Utilization of strong oxidizing agents such as potassium permanganate.
Reduction: : Employing reducing agents like lithium aluminum hydride.
Substitution: : Reagents like sodium methoxide for nucleophilic substitutions.
Major Products
Oxidation of sulfonamide produces sulfoxides or sulfones.
Reduction can yield thienopyrimidine derivatives with altered electronic properties.
Substitution reactions modify the benzene ring, potentially adding new functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as an intermediate for synthesizing more complex molecules. Its diverse functional groups allow for modifications and expansions into a variety of chemical spaces.
Biology
Biologically, the compound's sulfonamide group suggests potential as an enzyme inhibitor. Thienopyrimidine derivatives are often explored for antimicrobial and antitumor properties.
Medicine
In medicine, compounds of this nature are investigated for their therapeutic potential, especially in targeted cancer therapies where specificity for molecular targets is crucial.
Industry
Industrial applications include usage in material science, where the compound's unique structure contributes to developing novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism involves interaction with molecular targets, often enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity. The thienopyrimidine moiety facilitates binding through π-π interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylbenzenesulfonamide
2-methyl-N-(2-thienyl)ethyl)benzenesulfonamide
4-oxothieno[2,3-d]pyrimidin-3(4H)-yl derivatives
Uniqueness
3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide stands out due to its combined features of chloro, methyl, sulfonamide, and thienopyrimidine groups, offering a versatile platform for chemical, biological, and industrial applications. Its distinct structure promotes diverse reactivity and application potential, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-10-13(17)4-3-5-14(10)25(22,23)18-7-8-20-11(2)19-15-12(16(20)21)6-9-24-15/h3-6,9,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDUZSPWIPRUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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